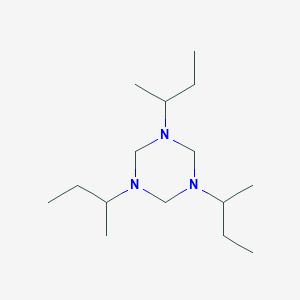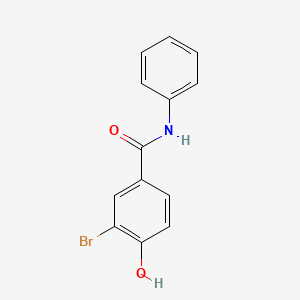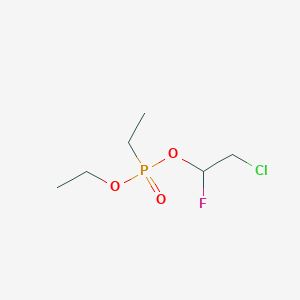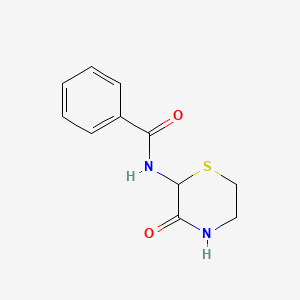![molecular formula C14H11N3O2S2 B14515353 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- CAS No. 63304-31-4](/img/structure/B14515353.png)
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitrophenyl group and an amino-methyl group attached to the benzothiazolethione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- typically involves multiple steps. One common method starts with the preparation of the benzothiazolethione core, followed by the introduction of the nitrophenyl and amino-methyl groups. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the Gewald reaction is a known method for synthesizing thiophene derivatives, which can be adapted for benzothiazolethione synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield sulfoxides, while reduction of the nitro group can produce corresponding amines .
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Known for its polymorphic forms and use as an intermediate in drug synthesis.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Uniqueness
2(3H)-Benzothiazolethione, 3-[[(2-nitrophenyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Propiedades
Número CAS |
63304-31-4 |
|---|---|
Fórmula molecular |
C14H11N3O2S2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
3-[(2-nitroanilino)methyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C14H11N3O2S2/c18-17(19)11-6-2-1-5-10(11)15-9-16-12-7-3-4-8-13(12)21-14(16)20/h1-8,15H,9H2 |
Clave InChI |
OBMSSMBJKPIZPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCN2C3=CC=CC=C3SC2=S)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


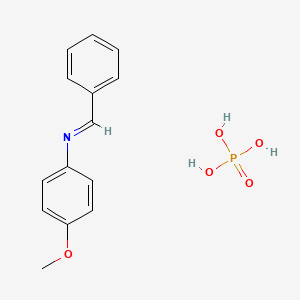
![4-[(2,7-Dinitro-9H-fluoren-9-ylidene)amino]-N,N-diethylaniline](/img/structure/B14515285.png)
![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)
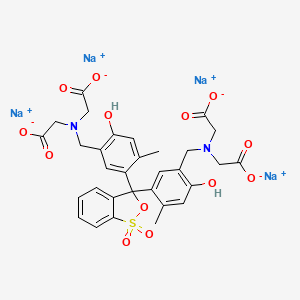
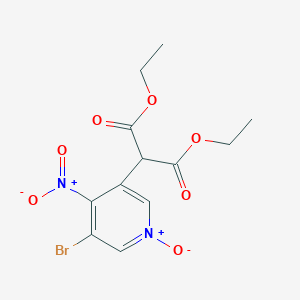


![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
